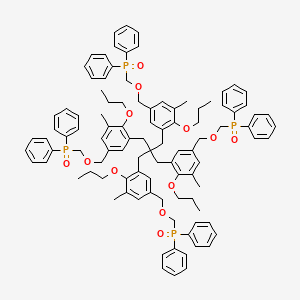

![molecular formula C11H13FN2O B2610993 2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile CAS No. 1405023-08-6](/img/structure/B2610993.png)

2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-(Dimethylamino)ethoxy]ethanol” is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .

Synthesis Analysis

“2-[2-(Dimethylamino)ethoxy]ethanol” is manufactured by reacting dimethylamine and ethylene oxide . Other methods are also available producing streams rich in the substance which then need to be further purified .

Molecular Structure Analysis

The molecular weight of “2-[2-(Dimethylamino)ethoxy]ethanol” is 133.19 g/mol . The linear formula is (CH3)2NCH2CH2OCH2CH2OH .

Physical And Chemical Properties Analysis

The boiling point of “2-[2-(Dimethylamino)ethoxy]ethanol” is 95 °C . The refractive index (nD) is 1.442 . The density is 0.954 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Photochemical Behavior and Twisted Internal Charge Transfer (TICT)

2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile and its analogues are often studied for their unique photochemical behaviors, particularly focusing on the "twisted internal charge transfer" (TICT) state. A study verified that the dual fluorescence of a desymmetrized analogue, 2-(N-methyl-N-isopropylamino)-5-cyanopyridine, is accompanied by syn-anti isomerization around the C-N bond during TICT, a behavior not observed during its ordinary fluorescence in tetrahydrofuran (Dobkowski et al., 2002).

Fluorescence Quenching in Liquid Stage

The interaction of silver nanoparticles and anionic surfactants with compounds similar to this compound, such as 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile (ADIC), has been studied for fluorescence quenching properties. Static quenching and energy transfer were identified as major factors in the fluorescence quenching of ADIC by silver nanoparticles and surfactants (Khan & Asiri, 2016).

Synthesis and Halodeboronation

The compound's structural analogues are also of interest in chemical synthesis processes, particularly in halodeboronation. A scalable synthesis of 2-bromo-3-fluorobenzonitrile was developed, demonstrating the generality of halodeboronation across a series of aryl boronic acids, indicating the compound's role in facilitating this transformation (Szumigala et al., 2004).

Fluoroionophore Preparation and Metal Chelation

The compound's derivatives have been used in the preparation of fluoroionophores. These derivatives exhibit diverse spectra when interacting with various metal cations, with specific chelation observed for Zn+2 and Cd+2 in different solutions, showcasing their potential in metal ion detection and differentiation (Hong et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-14(2)5-6-15-11-4-3-10(12)7-9(11)8-13/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDJMIGCQKXLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

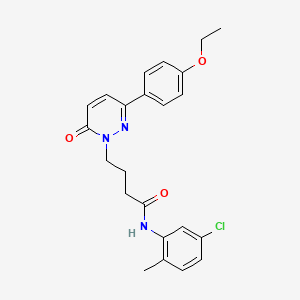

![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)

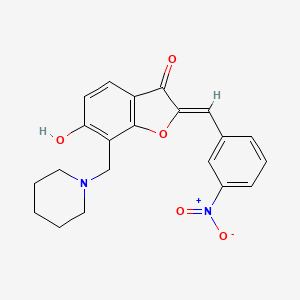

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)

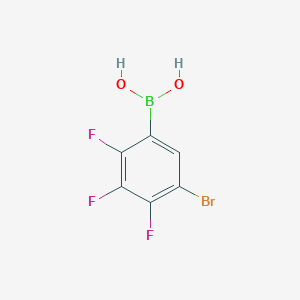

![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)

![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)

![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)